N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide
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Overview
Description
N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group, along with a phenoxy group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by the reduction of the resulting ketone to the corresponding alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of benzamides often involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be useful in developing treatments for hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: This compound is structurally similar but lacks the phenoxy group substituted with a propan-2-yl group.
N-(phenylmethyl)benzamide: Another similar compound with a benzamide moiety linked to a benzyl group.
Uniqueness
N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide is unique due to the presence of the phenoxy group substituted with a propan-2-yl group
Properties
Molecular Formula |
C24H25NO2 |
---|---|
Molecular Weight |
359.5g/mol |
IUPAC Name |
N-benzyl-3-[(4-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C24H25NO2/c1-18(2)21-11-13-23(14-12-21)27-17-20-9-6-10-22(15-20)24(26)25-16-19-7-4-3-5-8-19/h3-15,18H,16-17H2,1-2H3,(H,25,26) |
InChI Key |
DFDXMQHFOIEYAZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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